3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHARPICPWQFKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN2)I)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
**synthetic Methodologies and Strategic Approaches to 3 Iodo 6 Methoxy 1h Pyrrolo 3,2 B Pyridine**
Retrosynthetic Analysis of the Pyrrolo[3,2-b]pyridine Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a synthetic plan. advancechemjournal.com For the pyrrolo[3,2-b]pyridine core, several logical disconnections can be envisioned. The most common approaches focus on disconnecting the bonds of the pyrrole (B145914) ring.
One primary retrosynthetic strategy involves a C-N bond disconnection and a C-C bond disconnection of the pyrrole ring. This leads back to a 2,3-disubstituted pyridine (B92270) precursor. For the target molecule, this precursor would be a 2-amino-3-functionalized pyridine carrying a methoxy (B1213986) group at the 6-position. The subsequent forward synthesis would then involve forming the pyrrole ring through cyclization. This approach is often favored due to the availability of a wide range of substituted pyridines.
An alternative disconnection strategy involves breaking the pyridine ring, starting from a pre-formed, substituted pyrrole. This would require a 2,3-disubstituted pyrrole, onto which the six-membered pyridine ring is annulated. While less common for this specific scaffold, methods like the Hantzsch pyridine synthesis, which uses an α,β-unsaturated compound and an active methylene (B1212753) component, exemplify this type of strategy in a general sense. advancechemjournal.com
The introduction of the iodine atom at the 3-position and the methoxy group at the 6-position are key functional group interconversions (FGIs) to consider in the analysis. The methoxy group is typically incorporated into the initial pyridine precursor. The iodine atom is often introduced in a late-stage synthesis step via electrophilic iodination of the electron-rich pyrrole ring, for example, using N-iodosuccinimide (NIS). researchgate.net
Precursor Synthesis and Functional Group Transformations Leading to 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine
The successful synthesis of the target compound is critically dependent on the efficient preparation of key precursors bearing the necessary functional groups.
The synthesis of appropriately substituted pyridine precursors is a cornerstone of many pyrrolopyridine syntheses. A variety of methods exist for preparing polysubstituted pyridines. rsc.org For the target molecule, a key intermediate would be a derivative of 5-methoxypyridine.
A documented synthesis of a relevant precursor, dimethyl 5-methoxypyridine-2,3-dicarboxylate, provides a clear pathway. This process starts with the esterification of 5-methoxypyridine-2,3-dicarboxylic acid. The resulting diester can then be reduced to the corresponding diol, 2,3-dihydroxymethyl-5-methoxypyridine, using a reducing agent like sodium borohydride (B1222165) in the presence of calcium chloride. google.com This diol can be further functionalized to introduce groups suitable for the subsequent cyclization step to form the pyrrole ring.
Table 1: Synthesis of a Substituted Pyridine Precursor google.com
| Step | Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 5-methoxypyridine-2,3-dicarboxylic acid | Anhydrous methanol (B129727), concentrated sulfuric acid, 65 °C, 12 h | dimethyl 5-methoxypyridine-2,3-dicarboxylate | 53% |
| 2 | dimethyl 5-methoxypyridine-2,3-dicarboxylate | NaBH4, CaCl2, absolute ethanol, 0 °C to rt, 12 h | 2,3-dihydroxymethyl-5-methoxypyridine | 70% |
Another crucial type of precursor is an aminopyridine. For instance, a synthetic route to a pyrrolo[3,2-b]pyridine scaffold starts from 2-amino-3-methyl-5-nitropyridine (B21948). researchgate.net This highlights the importance of nitration and amination reactions in pyridine chemistry to install the necessary functional handles for subsequent transformations.
While less common for this specific target, the synthesis of a substituted pyrrole that is later fused to a pyridine ring is a viable alternative strategy. The synthesis of pyrroles is a well-established field with numerous named reactions. wikipedia.org
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. It is a highly versatile and widely used method. mdpi.com
Knorr Pyrrole Synthesis: This reaction typically involves the condensation of an α-amino ketone with a compound containing an active methylene group. wikipedia.orgorganic-chemistry.org
Van Leusen Pyrrole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an activated alkene under basic conditions to form the pyrrole ring. nih.gov
Hantzsch Pyrrole Synthesis: This involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.org
These methods allow for the preparation of pyrroles with a wide variety of substitution patterns, which could then be elaborated to form the fused pyridine ring.
Cyclization Strategies for the Formation of the Pyrrolo[3,2-b]pyridine System
The key step in the synthesis is the formation of the bicyclic pyrrolo[3,2-b]pyridine system. This is typically accomplished through either annulation or intramolecular cyclization reactions.
Annulation reactions involve the construction of a new ring onto an existing one. Palladium-catalyzed heteroannulation is a powerful tool for this purpose. For example, 2,3-disubstituted pyrrolo[2,3-b]pyridines can be synthesized via the palladium-catalyzed reaction of 2-amino-3-iodopyridine (B10696) derivatives with internal alkynes. korea.ac.kr This type of strategy could be adapted for the [3,2-b] isomer.
Another approach involves the rhodium(III)-catalyzed N-annulation of an α,β-unsaturated imine with an alkyne, which has been used to synthesize pyridines and could be conceptually applied to the formation of the pyridine portion of the target scaffold. rsc.org Cascade reactions, such as the Ugi-Zhu three-component reaction followed by an aza-Diels-Alder cycloaddition, have also been employed to construct complex pyrrolo[3,4-b]pyridin-5-ones, demonstrating the power of multicomponent strategies in building fused heterocyclic systems. nih.gov
Intramolecular cyclization is a common and effective strategy for forming the fused ring system. This involves a precursor molecule that contains all the necessary atoms for the second ring, which is then formed by an intramolecular reaction.
One documented synthesis of the pyrrolo[3,2-b]pyridine core utilizes a reductive cyclization. researchgate.net In this approach, a substituted 2-amino-3-methyl-5-nitropyridine is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine intermediate. This intermediate then undergoes a reductive cyclization using iron powder in acetic acid to construct the pyrrole ring, affording the 6-nitro-1H-pyrrolo[3,2-b]pyridine scaffold. Subsequent functional group manipulations, such as reduction of the nitro group and introduction of the methoxy group, would be required.
Table 2: Intramolecular Cyclization for Pyrrolo[3,2-b]pyridine Core Synthesis researchgate.net
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | 2-Amino-3-methyl-5-nitropyridine | DMF-DMA, DMF, 90 °C | (E)-N'-(3-methyl-5-nitropyridin-2-yl)-N,N-dimethylformimidamide | 98% |
| 2 | (E)-N'-(3-methyl-5-nitropyridin-2-yl)-N,N-dimethylformimidamide | Fe, CH3COOH, rt | 6-Nitro-1H-pyrrolo[3,2-b]pyridine | 36% |
Following the formation of the core structure, the final iodination at the C3 position can be achieved using an electrophilic iodinating agent like N-iodosuccinimide (NIS) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This step takes advantage of the electron-rich nature of the pyrrole ring, which directs iodination to the 3-position.
Regioselective Iodination and Methoxylation Procedures for this compound
The construction of the target molecule hinges on the precise and sequential introduction of two different substituents onto the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) scaffold. This typically involves two key transformations: the iodination of the electron-rich pyrrole ring and the methoxylation of the electron-deficient pyridine ring. The order of these steps can vary, but often the synthesis begins with an appropriately substituted pyrrolopyridine.
The iodination of pyrrolopyridine systems, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole), has been shown to proceed with high regioselectivity. Direct electrophilic aromatic substitution (SEAr) on the azaindole core preferentially occurs at the C3-position of the pyrrole ring, which is the most nucleophilic carbon. This is attributed to the electronic nature of the fused heterocyclic system, where the pyrrole moiety is electron-rich and more susceptible to electrophilic attack than the pyridine ring.
Various reagents can be employed for this direct C-H iodination. A common and effective method involves the use of N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. Another approach utilizes molecular iodine (I₂) in the presence of a base, such as potassium hydroxide, in dimethylformamide (DMF). These methods allow for the efficient installation of an iodine atom at the C3-position, which can subsequently serve as a versatile handle for further functionalization through cross-coupling reactions. The reactivity of the substrate can be influenced by the substituent on the pyrrole nitrogen (N1); however, the inherent electronic properties of the ring system strongly direct the iodination to the C3-position.
The introduction of a methoxy group at the C6-position of the 1H-pyrrolo[3,2-b]pyridine nucleus is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this heterocyclic system, the C6-position is electronically analogous to the para-position in pyridine, making it susceptible to attack by nucleophiles, especially when a good leaving group is present.
The standard strategy involves starting with a precursor that has a halogen atom, such as chlorine or bromine, at the C6-position (e.g., 6-chloro-1H-pyrrolo[3,2-b]pyridine). This halo-substituted pyrrolopyridine is then treated with a strong nucleophile like sodium methoxide (B1231860) (NaOMe) in a polar solvent such as methanol or tetrahydrofuran (THF). youtube.com The electron-withdrawing effect of the pyridine nitrogen facilitates the addition-elimination mechanism characteristic of SNAr, allowing the methoxide to displace the halide ion and form the desired 6-methoxy derivative. youtube.comyoutube.com The reaction is often heated to ensure a reasonable reaction rate and completion. youtube.com The presence of the fused pyrrole ring does not inhibit this reaction, and the methoxy group can be installed efficiently, providing the 6-methoxy-1H-pyrrolo[3,2-b]pyridine intermediate required for subsequent iodination.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Achieving high yields and purity in the synthesis of this compound requires careful optimization of various reaction parameters. For both the iodination and methoxylation steps, factors such as the choice of reagents, solvent, temperature, and reaction time play a critical role. Optimized procedures aim to maximize product formation while minimizing side reactions and simplifying purification. nih.gov
For instance, in the iodination step, the stoichiometry of the iodinating agent (e.g., NIS or I₂) is crucial. Using a slight excess can drive the reaction to completion, but a large excess may lead to di-iodinated byproducts. In the methoxylation (SNAr) step, the temperature and choice of base/nucleophile are key. While sodium methoxide is standard, other bases and conditions might be explored to improve solubility or reduce degradation of the starting material.
The table below illustrates typical parameters that are systematically varied during the optimization of synthetic procedures for related heterocyclic compounds.
| Parameter | Iodination (C3-Position) | Methoxylation (C6-Position) | Impact on Synthesis |
|---|---|---|---|
| Reagent/Catalyst | NIS, I₂/KOH, I₂/HIO₃ | NaOMe, KOMe, Cu(I)/ligand | Affects regioselectivity, reaction rate, and cost. Catalysts can enable milder conditions. |
| Solvent | DMF, CH₃CN, THF | MeOH, THF, Dioxane | Influences solubility of reagents and stability of intermediates. Can affect reaction rate and pathway. |
| Temperature | 0 °C to Room Temp | Room Temp to Reflux (e.g., 100 °C) | Controls reaction rate. Higher temperatures can increase yield but may also promote side reactions. |
| Reaction Time | 1 - 12 hours | 4 - 24 hours | Ensures completion of the reaction. Monitored by TLC or LC-MS to avoid byproduct formation from prolonged reaction times. |
| Base | KOH, K₂CO₃ (if applicable) | NaH (to generate alkoxide in situ) | Activates the nucleophile or neutralizes acidic byproducts, driving the reaction forward. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of increasing importance. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient.
One key area of focus is the reduction or elimination of hazardous solvents. For the iodination step, solid-state or solvent-free reaction conditions represent a significant green advancement. For example, the iodination of pyrimidine (B1678525) derivatives has been successfully achieved by mechanical grinding of the reactants (the substrate, iodine, and an oxidizing salt) in a mortar and pestle, completely avoiding the use of bulk solvents. This approach, known as mechanochemistry, can lead to reduced waste, lower energy consumption, and sometimes faster reaction times.
Other green principles applicable to the synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions like C-H activation and addition reactions over substitutions that generate stoichiometric byproducts.
Use of Safer Reagents: Replacing hazardous reagents with less toxic alternatives. For instance, exploring the use of recyclable iodinating agents or milder bases.
Process Intensification: Developing one-pot or tandem reactions where multiple synthetic steps are carried out in the same reactor without isolating intermediates. This reduces solvent usage, waste generation, and processing time.
By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.
**chemical Reactivity and Derivatization Research of 3 Iodo 6 Methoxy 1h Pyrrolo 3,2 B Pyridine**
Reactivity of the Pyrrole (B145914) Nitrogen (N1-H) in 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine
The pyrrole nitrogen of the 1H-pyrrolo[3,2-b]pyridine scaffold is nucleophilic and can readily participate in reactions to form N-substituted derivatives. This reactivity is crucial for modulating the compound's physicochemical properties and for introducing diverse functional groups.
The N1-H proton of the pyrrole ring can be deprotonated by a suitable base, generating a nucleophilic anion that can react with various electrophiles. N-alkylation and N-acylation are fundamental transformations for modifying this position.
Research on related pyrrolopyridine systems demonstrates the feasibility of these reactions. For instance, the N-alkylation of the closely related 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine has been achieved using alkyl halides in the presence of a base, followed by N-acylation to introduce an acetamide (B32628) group. This process is exemplified by the formation of N-(2-(3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethyl)acetamide. Generally, N-alkylation is performed using an alkyl halide (e.g., ethyl bromoacetate) and a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). Subsequent N-acylation can be carried out using an acyl chloride or anhydride. The direct O-alkylation of related pyrimidin-2(1H)-ones has also been achieved with high selectivity using iodomethyl pyrimidines, showcasing the diverse alkylating agents that can be employed. acs.org
N'-acetylhydrazides can also be synthesized from related pyrazolo[3,4-b]pyridine precursors, indicating the broad scope of acylation reactions on such heterocyclic systems. mdpi.com These reactions are generally robust and allow for the introduction of a wide array of substituents at the pyrrole nitrogen.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., NaH), Aprotic Solvent (e.g., DMF) | N-Alkyl-pyrrolopyridine | |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-pyrrolopyridine | |
| O-Alkylation | Iodomethyl pyrimidine (B1678525), K2CO3, MeCN | O-Alkyl-pyrimidinone | acs.org |
| N'-Acetylation | Alkaline hydrolysis of dihydro-oxadiazole | N'-acetylhydrazide | mdpi.com |
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for forming carbon-nitrogen bonds. acs.orgbeilstein-journals.org This reaction can be applied to the N1 position of this compound to introduce aryl or heteroaryl substituents. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the pyrrole nitrogen with an aryl halide or triflate. acs.orgresearchgate.net
The success of these couplings can be influenced by the presence of multiple nitrogen atoms within the substrate, which can potentially coordinate to the palladium catalyst and inhibit its activity. nih.gov However, the development of specialized ligands, such as RuPhos and BrettPhos, has enabled efficient C-N coupling reactions even on challenging substrates like unprotected 3-halo-2-aminopyridines. nih.gov These catalyst systems have demonstrated broad applicability for coupling with both primary and secondary amines. nih.gov Given the nucleophilic nature of the pyrrole nitrogen in the 7-azaindole (B17877) scaffold, it is a viable substrate for such transformations, allowing for the synthesis of N-aryl-pyrrolopyridines which are of significant interest in medicinal chemistry. acs.org
| Coupling Partners | Catalyst System (Catalyst/Ligand) | Base | Typical Product | Reference |
| Pyrrolopyridine & Aryl Halide | Pd(OAc)2 / Phosphine Ligand (e.g., RuPhos, BrettPhos) | Strong Base (e.g., LiHMDS, NaOtBu) | N-Aryl-pyrrolopyridine | researchgate.netnih.gov |
| 3-Halo-2-aminopyridine & Amines | RuPhos- or BrettPhos-precatalysts | LiHMDS | N3-Substituted-2,3-diaminopyridines | nih.gov |
Transformations Involving the C3-Iodo Moiety of this compound
The iodine atom at the C3-position is a key functional group for derivatization, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, alkynyl, and alkyl groups at this position.
The Suzuki-Miyaura coupling is one of the most widely used methods for forming carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. organic-chemistry.orglibretexts.org The C3-iodo group of this compound makes it an ideal substrate for this reaction.
Research on analogous structures has demonstrated the efficacy of Suzuki-Miyaura couplings. For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives have been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base in a mixture of 1,4-dioxane (B91453) and water, often under microwave irradiation to accelerate the reaction. nih.gov Similarly, unprotected nitrogen-rich heterocycles, which can be challenging substrates, have been effectively coupled using specific palladium precatalysts. organic-chemistry.org The reaction conditions are generally mild and tolerant of a wide range of functional groups. libretexts.org In a study on a related 2-iodo-4-chloropyrrolopyridine, chemoselective Suzuki–Miyaura cross-coupling was achieved at the more reactive C-2 iodo position. ambeed.com This highlights the potential for selective functionalization of poly-halogenated pyrrolopyridines.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
| 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 63% | nih.gov |
| 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | o-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 65% | nih.gov |
| 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 61% | nih.gov |
| 4-Chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | Not specified | ambeed.com |
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, providing a powerful method for the synthesis of substituted alkynes. organic-chemistry.orgwikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org The C3-iodo group of this compound is well-suited for Sonogashira coupling.
This methodology has been successfully applied to various iodo-substituted pyridine (B92270) derivatives. For instance, the coupling of (5-Iodo-pyridine-2-yl)-carbamic acid methyl ester with a terminal alkyne has been reported to proceed in good yield using a catalyst system of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide, with triethylamine (B128534) as the base in DMF. bepls.com The reaction conditions are generally mild, often proceeding at room temperature, which allows for the synthesis of complex molecules with diverse functionalities. wikipedia.org
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |
| Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst | Amine Base (e.g., Et₃N) | DMF, THF, etc. | Aryl/Vinyl-substituted alkyne | wikipedia.orgbepls.com |
| (5-Iodo-pyridine-2-yl)-carbamic acid methyl ester | 3-ethynyl-4-methylbenzoate | PdCl₂(PPh₃)₂, CuI | Triethylamine | DMF | 3-(6-Methoxycarbonylamino-pyridine-3-ylethynyl)-4-methyl-benzoic acid methyl ester | bepls.com |
The Stille and Negishi reactions are also powerful palladium-catalyzed cross-coupling methods for C-C bond formation. wikipedia.orglibretexts.org
The Stille reaction involves the coupling of an organohalide with an organotin compound. wikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a drawback. wikipedia.org The C3-iodo moiety of this compound would readily undergo oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle for coupling with an organostannane reagent. wikipedia.org
The Negishi reaction couples an organohalide with an organozinc compound. nih.gov This reaction is notable for its high reactivity and the ability to form C(sp²)-C(sp³) bonds. nih.gov The organozinc reagent can be prepared from the corresponding organohalide. Therefore, this compound could either be used directly as the halide component or be converted into an organozinc reagent for subsequent coupling. Recent advancements have led to highly active catalyst systems for Negishi couplings, even with challenging substrates. researchgate.net
While specific examples of Stille and Negishi reactions starting directly with this compound are not prevalent in the searched literature, the general principles of these reactions are well-established for a wide range of aryl and heteroaryl iodides, indicating their applicability for the derivatization of this scaffold. wikipedia.orglibretexts.orgnih.govresearchgate.net
| Reaction Type | Organometallic Reagent | Key Features | Reference |
| Stille Coupling | Organotin (Organostannane) | High functional group tolerance; toxic reagents | wikipedia.orglibretexts.org |
| Negishi Coupling | Organozinc | High reactivity; good for C(sp²)-C(sp³) bonds | nih.govresearchgate.net |
Ullmann Coupling Reactions
The Ullmann reaction, a copper-catalyzed cross-coupling of aryl halides with nucleophiles, represents a classical method for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. organic-chemistry.orgmdpi.com While specific literature examples detailing Ullmann couplings exclusively on this compound are not extensively documented, the reactivity of the C3-iodo bond is highly amenable to such transformations based on established principles for halopyridines and related iodo-substituted heterocycles. researchgate.net
The reaction typically involves heating the aryl iodide with a copper catalyst (e.g., CuI, Cu2O, or copper nanoparticles) in the presence of a base and a suitable nucleophile. mdpi.comresearchgate.net Ligands such as 1,10-phenanthroline (B135089) or various amino acids are often employed to stabilize the copper catalyst and facilitate the reaction at lower temperatures. organic-chemistry.org For this compound, Ullmann-type reactions are anticipated to proceed efficiently to generate a variety of C3-substituted derivatives.
Table 1: Representative Ullmann Coupling Reactions on Halo-azaheterocycles This table illustrates typical conditions for Ullmann couplings based on analogous halo-heterocyclic systems, suggesting the expected reactivity for this compound.
| Reaction Type | Aryl Halide Analog | Nucleophile | Catalyst/Ligand | Base | Solvent | Expected Product Type | Reference |
|---|---|---|---|---|---|---|---|
| C-N Coupling (Amination) | 2-Iodopyridine | Alkyl/Aryl Amines | CuNPs / None | Cs2CO3 | DMSO | 3-Amino-6-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives | researchgate.net |
| C-O Coupling (Etherification) | Aryl Iodide | Phenols | CuI / 1,10-Phenanthroline | Cs2CO3 | Toluene | 3-Aryloxy-6-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives | organic-chemistry.org |
| C-C Coupling (Biaryl Synthesis) | Aryl Iodide | Aryl Iodide (homo-coupling) | Cu(0) | None | DMF (High Temp) | 3,3'-Bi(6-methoxy-1H-pyrrolo[3,2-b]pyridine) | organic-chemistry.org |
Other Transition Metal-Catalyzed C-C and C-Heteroatom Bond Formations
The C3-iodo group serves as an excellent handle for a variety of modern palladium-catalyzed cross-coupling reactions, which are cornerstones of contemporary medicinal chemistry for constructing complex molecular architectures under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronate ester. wikipedia.orgorganic-chemistry.org The this compound scaffold is an ideal substrate for Suzuki coupling. Research on analogous systems, such as 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, demonstrates that palladium can selectively perform oxidative addition into the more reactive carbon-iodine bond over less reactive carbon-chlorine bonds. nih.gov This chemoselectivity underscores the utility of the C3-iodo position for introducing a wide array of aryl, heteroaryl, and alkyl groups. nih.govmdpi.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing alkynyl-substituted heterocycles. The C3-iodo functionality is highly reactive under Sonogashira conditions, allowing for the facile introduction of various substituted alkynes. Microwave-assisted protocols have been shown to accelerate these couplings significantly, often without the need for protecting the pyrrole N-H group. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org It has largely superseded harsher classical methods. The reaction is highly versatile, accommodating a broad scope of primary and secondary amines, including anilines, alkylamines, and various heterocycles. nih.govresearchgate.net For this compound, Buchwald-Hartwig amination at the C3-position is a key strategy for synthesizing a library of 3-amino derivatives.
Table 2: Key Transition Metal-Catalyzed Reactions at the C3-Position This table summarizes important C-C and C-N bond-forming reactions utilizing the C3-iodo group, with conditions extrapolated from closely related heterocyclic systems.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)2 or R-B(OR')2 | Pd(PPh3)4 or Pd(dppf)Cl2 | K2CO3, Cs2CO3 | Dioxane/H2O, Toluene | 3-R-6-methoxy-1H-pyrrolo[3,2-b]pyridine (R=aryl, alkyl) | wikipedia.orgnih.gov |
| Sonogashira Coupling | R-C≡CH | Pd(PPh3)2Cl2 / CuI | Et3N, DIPEA | THF, DMF | 3-(R-C≡C)-6-methoxy-1H-pyrrolo[3,2-b]pyridine | wikipedia.orgresearchgate.net |
| Buchwald-Hartwig Amination | R1R2NH | Pd2(dba)3 / XPhos or RuPhos | NaOtBu, Cs2CO3 | Toluene, Dioxane | 3-(R1R2N)-6-methoxy-1H-pyrrolo[3,2-b]pyridine | nih.govwikipedia.org |
Reactivity of the C6-Methoxy Group
The C6-methoxy group on the pyridine ring is another key site for chemical modification, primarily through ether cleavage or direct nucleophilic displacement.
Demethylation and Ether Cleavage Reactions
The conversion of the C6-methoxy ether to the corresponding C6-hydroxy (pyrrolopyridinol) derivative is a common and important transformation. This demethylation is typically achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). The resulting 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol is a valuable intermediate, as the phenolic hydroxyl group can be used for further functionalization, for instance, through Williamson ether synthesis or conversion to a triflate for subsequent cross-coupling reactions.
Functional Group Interconversions at C6
The methoxy (B1213986) group at the C6 position of the pyrrolo[3,2-b]pyridine core can be susceptible to nucleophilic aromatic substitution (SNAr), although it is a less facile leaving group than a halide. Research on analogous 6-methoxypyrrolopyridines has shown that this displacement is feasible. ntu.edu.sg For example, a method utilizing a sodium hydride-lithium iodide composite system has been effective for the direct amination of 6-methoxy-1-phenyl-1H-pyrrolo[2,3-b]pyridines with secondary amines like piperidine. ntu.edu.sg This suggests that the C6-methoxy group of this compound can be directly converted to various amino derivatives, providing an alternative to C-N bond formation via reduction of a nitro group or coupling with a halo-precursor.
Table 3: Nucleophilic Displacement of the C6-Methoxy Group Based on reactivity reported for 6-methoxy-1-phenyl-1H-pyrrolo[2,3-b]pyridine.
| Substrate Analog | Reagent | Nucleophile | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| 6-methoxy-1-phenyl-1H-pyrrolo[2,3-b]pyridine | NaH (5 equiv), LiI (2 equiv) | Piperidine (2 equiv) | THF | 60 °C | 6-(Piperidin-1-yl)-1-phenyl-1H-pyrrolo[2,3-b]pyridine | ntu.edu.sg |
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-b]pyridine Core
The pyrrolo[3,2-b]pyridine system contains two fused aromatic rings with differing electronic properties. The pyridine ring is electron-deficient due to the electronegative nitrogen atom and is generally resistant to electrophilic attack. Conversely, the pyrrole ring is electron-rich and is the preferred site for electrophilic aromatic substitution.
In this compound, the directing effects of the existing substituents and the fused ring system must be considered:
Pyrrole Ring (Positions C2, C3): This ring is inherently activated. The pyrrole nitrogen directs electrophiles to the C3 and C2 positions. Since C3 is already substituted with an iodo group, the C2 position is a highly probable site for further electrophilic attack (e.g., halogenation, nitration, or Friedel-Crafts acylation).
Pyridine Ring (Positions C5, C7): This ring is deactivated by the pyridine nitrogen. However, the C6-methoxy group is a powerful activating, ortho-para directing group. It strongly activates the C5 and C7 positions towards electrophilic substitution.
Nucleophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-b]pyridine Core
Nucleophilic aromatic substitution (SNAr) on the pyrrolo[3,2-b]pyridine core (excluding transition-metal catalyzed processes) primarily involves the displacement of a suitable leaving group. In the case of this compound, there are two potential leaving groups: the iodide at C3 and the methoxide (B1231860) at C6.
Displacement of the C3-iodide by strong nucleophiles without a metal catalyst is generally difficult but can occur under harsh conditions. However, the far more common and synthetically useful pathways for substituting the iodo group involve the transition-metal-catalyzed reactions discussed in section 3.2.5.
The more significant SNAr pathway for this molecule involves the pyridine ring. The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than a benzene (B151609) ring, particularly at the positions ortho and para to the nitrogen (C7 and C5). The methoxy group at C6 can be displaced by strong nucleophiles, as detailed in section 3.3.2. ntu.edu.sg This transformation provides a direct route to C6-amino, C6-alkoxy, and other C6-substituted derivatives through a direct displacement mechanism.
Metalation and Lithiation Studies of this compound
The strategic functionalization of the 1H-pyrrolo[3,2-b]pyridine scaffold is crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science. Metalation, and particularly lithiation, represents a powerful tool for introducing a wide range of substituents onto the heterocyclic core. While specific studies focusing exclusively on the metalation and lithiation of this compound are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from studies on related substituted pyridines and other azaindole systems.
The structure of this compound presents several potential sites for metalation. The presence of the acidic N-H proton on the pyrrole ring, the electron-donating methoxy group on the pyridine ring, and the carbon-iodine bond at the 3-position all influence the regioselectivity of metal-hydrogen or metal-halogen exchange reactions.
Potential Lithiation Pathways:
N-H Deprotonation: The pyrrole N-H proton is the most acidic site and can be readily deprotonated using a strong base like n-butyllithium (n-BuLi). This would generate a lithium amide intermediate, which could then be reacted with various electrophiles.
Halogen-Metal Exchange: The C-I bond at the 3-position is susceptible to halogen-metal exchange with organolithium reagents, typically at low temperatures. This would result in the formation of a 3-lithiated species, providing a direct route to functionalization at this position.
Directed ortho-Metalation (DoM): The methoxy group at the 6-position is a potential directing group for lithiation at the adjacent C-5 or C-7 positions. However, the inherent reactivity of the other sites, particularly the N-H and C-I bonds, may compete with this pathway. Studies on simpler pyridine systems have demonstrated the feasibility of regioselective ortho-lithiation. rsc.org
Pyridyne Formation: In some cases, lithiation of halogenated pyridines can lead to the formation of highly reactive pyridyne intermediates. For instance, the lithiation of 3-chloropyridines has been shown to generate 3,4-pyridynes, which can then undergo regioselective difunctionalization. nih.gov
Research on related pyrrolopyrimidine systems has shown that directed lithiation can be successfully achieved. For example, the lithiation of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at the C-6 position was facilitated by the use of additives like bis(2-dimethylaminoethyl) ether, which increased the stability of the lithiated intermediate. mdpi.com This suggests that careful optimization of reaction conditions, including the choice of base, solvent, and additives, would be critical in controlling the regioselectivity of the lithiation of this compound.
The table below outlines the potential products from the lithiation of this compound followed by quenching with a generic electrophile (E+).
| Reagent/Conditions | Proposed Intermediate | Product after Electrophilic Quench |
| 1. n-BuLi (1 equiv) | 1-lithio-3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine | 1-E-3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine |
| 2. n-BuLi (2 equiv) | 1,3-dilithio-6-methoxy-1H-pyrrolo[3,2-b]pyridine | 1,3-di-E-6-methoxy-1H-pyrrolo[3,2-b]pyridine |
| 3. t-BuLi | 3-lithio-6-methoxy-1H-pyrrolo[3,2-b]pyridine-1-ide | 3-E-6-methoxy-1H-pyrrolo[3,2-b]pyridine |
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecular scaffolds from simple starting materials in a single step. The pyrrolopyridine core is a valuable building block in such reactions. While specific MCRs that utilize this compound as a starting material are not widely reported, the principles of MCRs can be applied to either synthesize this compound or use it as a precursor for more complex structures.
One relevant example is the Groebke-Blackburn-Bienaymé (GBB) MCR, which has been employed to create complex fused heterocyclic systems. A study detailed the synthesis of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines through a GBB MCR followed by an iodine-promoted electrophilic cyclization. nih.govresearchgate.net This demonstrates the feasibility of incorporating an iodo-substituted pyrrolo-pyridine moiety within a multi-component reaction sequence. The flexibility of this method allows for the introduction of diversity at multiple positions on the resulting scaffold. nih.gov
Furthermore, various MCRs have been developed for the synthesis of different pyrrolopyridine isomers and related fused systems. For instance, three-component reactions have been established to produce pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives under microwave irradiation. researchgate.netacs.org Other strategies have focused on the convenient construction of the pyrrolo[3,4-b]pyridine skeleton through the reaction of β-enamino imides, aromatic aldehydes, and malononitrile (B47326) derivatives. researchgate.net
The potential application of this compound in MCRs could involve its use as a bifunctional substrate. The N-H of the pyrrole could participate as a nucleophile, while the iodo-group could be involved in a subsequent palladium-catalyzed coupling step, in a domino MCR-cross-coupling sequence.
The following table provides examples of MCRs used to synthesize related pyrrolopyridine and pyrazolopyrrolopyridine scaffolds, highlighting the types of reactants that could potentially be adapted for use with derivatives of 1H-pyrrolo[3,2-b]pyridine.
| Reaction Name/Type | Reactants | Product Scaffold | Reference |
| Groebke-Blackburn-Bienaymé | Isocyanide, Aldehyde, Amine | Imidazo[1,2-a]pyridine | nih.gov |
| Three-component reaction | Phenylglyoxal, β-ketoamide, 5-aminopyrazole | Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine | researchgate.netacs.org |
| Three-component reaction | β-enamino imide, Aromatic aldehyde, Malononitrile | Pyrrolo[3,4-b]pyridine | researchgate.net |
**applications in Advanced Organic Synthesis and Material Science Research**
3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine as a Building Block for Complex Architectures
The inherent reactivity of the C-I bond in "this compound" makes it an ideal precursor for the synthesis of more elaborate molecules. This is particularly evident in its application for creating analogues of natural products and for the construction of macrocyclic structures.
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is a key structural motif in a number of biologically active natural products. The development of synthetic routes to analogues of these natural products is a significant area of research, aimed at exploring structure-activity relationships and discovering new therapeutic agents. Notably, the marine natural products, nortopsentins A-C, which feature a bis-indole structure connected by a central heterocycle, have been the focus of extensive synthetic efforts. nih.gov
Researchers have successfully synthesized a variety of nortopsentin analogues by replacing one or both of the indole (B1671886) rings with the 1H-pyrrolo[2,3-b]pyridine moiety. nih.govnih.govacs.orgmdpi.com These synthetic endeavors often rely on the functionalization of the pyrrolopyridine core. For instance, new series of nortopsentin analogues have been prepared where the central imidazole (B134444) ring is replaced by a thiazole (B1198619), and one of the indole units is substituted by a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) or a 6-azaindole (B1212597) (1H-pyrrolo[3,2-c]pyridine) fragment. nih.govnih.gov
One common synthetic strategy involves the Hantzsch thiazole synthesis, reacting a thioamide with an α-haloketone. In the context of nortopsentin analogues, this would typically involve the reaction of a (1H-pyrrolo[2,3-b]pyridin-3-yl)thioamide with a haloacetylated indole or another azaindole. The required substituted pyrrolopyridine precursors can be prepared through various synthetic sequences. The presence of an iodo group at the 3-position of the pyrrolo[3,2-b]pyridine ring, as in the title compound, would offer a convenient handle for introducing the necessary functionality for such syntheses, likely through palladium-catalyzed cross-coupling reactions to attach the central heterocyclic spacer or a side chain.
A selection of synthesized nortopsentin analogues incorporating the pyrrolopyridine scaffold is presented below:
| Compound ID | Structure | Key Features | Reference |
| 1f | 3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine | Nortopsentin analogue with one 7-azaindole ring. Showed activity against diffuse malignant peritoneal mesothelioma (DMPM) cells. | acs.org |
| 3f | 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine | N-methylated 7-azaindole analogue of nortopsentin. Also active against DMPM. | acs.org |
| 1l | 3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine | Dual-modified analogue with N-methylation and fluorine substitution. Potent inhibitor of DMPM cell proliferation. | acs.org |
These examples highlight the utility of the pyrrolo[2,3-b]pyridine skeleton in generating complex, biologically relevant molecules. The adaptability of this scaffold, facilitated by functional handles like the iodo group in "this compound," is crucial for the continued exploration of natural product-inspired chemical space.
Macrocycles represent an important class of molecules with diverse applications, including as therapeutics and host molecules. The synthesis of macrocycles often relies on key bond-forming reactions that can efficiently close a large ring. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. The "this compound" is a prime candidate for use in macrocyclization strategies due to the reactive iodide functionality.
While specific examples detailing the use of "this compound" in macrocycle synthesis are not prevalent in the literature, the principles of macrocyclization using similar building blocks are well-established. For instance, intramolecular Suzuki-Miyaura or Stille cross-coupling reactions are powerful methods for forming macrocyclic structures containing biaryl or vinyl-aryl linkages.
A hypothetical synthetic approach towards a macrocycle incorporating the 6-methoxy-1H-pyrrolo[3,2-b]pyridine core could involve a precursor bearing the iodo-substituted pyrrolopyridine at one end and a suitable coupling partner, such as a boronic acid or a stannane, at the other end of a flexible or rigid linker. Under high-dilution conditions to favor intramolecular cyclization, a palladium catalyst would facilitate the ring-closing reaction. The methoxy (B1213986) group on the pyrrolopyridine ring could serve to fine-tune the electronic and conformational properties of the resulting macrocycle.
Use in Heterocyclic Chemistry for Novel Scaffold Generation
The 1H-pyrrolo[3,2-b]pyridine framework is a foundational scaffold for the development of a wide array of more complex heterocyclic systems. The reactivity of "this compound" at the 3-position allows for its elaboration into various fused and substituted heterocyclic structures through reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings. nih.govnih.gov
For example, Sonogashira coupling with terminal alkynes would introduce an alkynyl substituent at the 3-position. This intermediate could then undergo further transformations, such as intramolecular cyclization, to form new fused ring systems. Similarly, Suzuki coupling with aryl or heteroaryl boronic acids allows for the straightforward synthesis of 3-aryl- or 3-heteroaryl-pyrrolo[3,2-b]pyridines. These products can themselves be valuable scaffolds for further functionalization.
Research has demonstrated the synthesis of various diarylureas and amides based on the pyrrolo[3,2-b]pyridine scaffold, which have shown antiproliferative activity. nih.gov The synthesis of these compounds often involves the coupling of an amine to a carboxylic acid derivative of the pyrrolopyridine core, or the reaction of a pyrrolopyridinyl amine with an isocyanate or acyl chloride. The iodo-group of the title compound can be converted to an amino or carboxylic acid group through established organometallic methodologies, thus providing access to these classes of compounds.
The following table summarizes some palladium-catalyzed cross-coupling reactions that are applicable to "this compound" for the generation of novel scaffolds:
| Reaction Type | Coupling Partner | Resulting Scaffold | Potential Applications |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 3-Aryl/Heteroaryl-pyrrolo[3,2-b]pyridines | Medicinal Chemistry, Materials Science |
| Sonogashira Coupling | Terminal Alkynes | 3-Alkynyl-pyrrolo[3,2-b]pyridines | Precursors for further cyclizations, Conjugated materials |
| Buchwald-Hartwig Amination | Amines | 3-Amino-pyrrolo[3,2-b]pyridines | Medicinal Chemistry, Ligand Synthesis |
| Heck Coupling | Alkenes | 3-Alkenyl-pyrrolo[3,2-b]pyridines | Synthesis of complex molecules, Natural product analogues |
| Stille Coupling | Organostannanes | 3-Substituted-pyrrolo[3,2-b]pyridines | Versatile for introducing various organic fragments |
The versatility of these reactions, combined with the specific substitution pattern of "this compound," provides a rich platform for the exploration of new chemical space in heterocyclic chemistry.
Development of Catalysts or Ligands Incorporating the Pyrrolo[3,2-b]pyridine Core
The nitrogen atoms within the 1H-pyrrolo[3,2-b]pyridine scaffold possess lone pairs of electrons that can coordinate to metal centers, making this heterocyclic system a candidate for incorporation into ligands for catalysis. The ability to functionalize the scaffold at various positions allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn can influence the activity and selectivity of the metal catalyst.
While there is a vast body of research on pyridine- and pyrrole-containing ligands, the specific use of the 1H-pyrrolo[3,2-b]pyridine core in ligand design is an area with potential for further exploration. The synthesis of such ligands would likely involve the derivatization of the pyrrolopyridine ring to introduce additional coordinating atoms, such as phosphorus, nitrogen, or oxygen, to create bidentate or tridentate ligands.
For instance, "this compound" could be a precursor to a phosphine-containing ligand. A Negishi or Sonogashira coupling followed by hydrophosphination, or a direct palladium-catalyzed P-C bond formation, could be envisioned to install a diphenylphosphino group at the 3-position. The resulting ligand would feature a P,N-chelate system with the phosphorus atom and the pyridine (B92270) nitrogen. Such ligands are of great interest in asymmetric catalysis.
Research into Optoelectronic Materials Featuring this compound Derivatives
The development of organic materials with tailored optoelectronic properties is a rapidly advancing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Conjugated organic molecules, particularly those containing electron-rich and electron-poor heterocyclic units, are prime candidates for these applications. The 1H-pyrrolo[3,2-b]pyridine system, being an electron-rich heterocycle, can be incorporated into larger π-conjugated systems to create materials with interesting photophysical properties. acs.org
Research on related heterocyclic systems, such as diketopyrrolopyrroles and quinazolines, has demonstrated that functionalization with different aromatic and heteroaromatic groups via cross-coupling reactions is a powerful strategy for tuning the absorption and emission characteristics of the resulting materials. nih.govresearchgate.net The "this compound" is an excellent starting material for such a strategy. The iodo group allows for the extension of the π-system through reactions like Suzuki or Stille coupling, while the methoxy group can act as an ancillary electron-donating group to further modify the electronic energy levels.
For example, coupling of the title compound with electron-accepting aromatic boronic acids could lead to donor-π-acceptor (D-π-A) type chromophores. These types of molecules often exhibit interesting properties such as intramolecular charge transfer (ICT), which can lead to large Stokes shifts and solvatochromism, properties that are desirable for applications in sensing and imaging.
The development of fluorescent probes for the detection of ions and small molecules is a significant area of research. Many fluorescent sensors are based on a fluorophore that is coupled to a receptor unit. Upon binding of the analyte to the receptor, a change in the fluorescence properties of the fluorophore is observed.
The 1H-pyrrolo[3,2-b]pyridine core can serve as a platform for the construction of fluorescent probes. The inherent fluorescence of some pyrrolopyridine derivatives can be modulated by the introduction of various substituents. The synthesis of 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines has been reported, and these compounds have been shown to act as "turn-off" fluorescent probes for the detection of Cu²⁺ ions. acs.org This demonstrates that pyridine-containing fused heterocyclic systems can be effective scaffolds for chemosensors.
Starting from "this compound," one could envision synthesizing fluorescent probes by introducing a receptor moiety at the 3-position via a cross-coupling reaction. For example, a crown ether or a polyamine chain could be attached to serve as a receptor for metal cations. The coordination of a metal ion to the receptor would likely perturb the electronic structure of the pyrrolopyridine fluorophore, leading to a change in its fluorescence intensity or wavelength. The methoxy group at the 6-position could enhance the quantum yield of the fluorophore.
The following table provides a hypothetical design of a fluorescent probe based on the title compound:
| Fluorophore Core | Receptor Moiety (at C3) | Target Analyte | Principle of Detection |
| 6-methoxy-1H-pyrrolo[3,2-b]pyridine | Benzo-15-crown-5 (via Suzuki coupling) | Metal Cations (e.g., Na⁺, K⁺) | Chelation-enhanced fluorescence (CHEF) or Photoinduced electron transfer (PET) |
This highlights the potential of "this compound" as a versatile starting material for the rational design of novel fluorescent sensors.
Organic Light-Emitting Diodes (OLEDs) Research
While direct studies employing "this compound" in OLEDs are not extensively documented, the foundational pyrrolo[3,2-b]pyridine and related pyridine-containing structures are recognized for their utility in various layers of OLED devices. Pyridine derivatives are known to serve as effective electron-transporting materials (ETMs) due to their inherent electron-deficient characteristics, which can be tuned by substituents. rsc.org The nitrogen atom in the pyridine ring helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection from the cathode.
The "this compound" core can be envisioned as a precursor to more complex molecules for OLED applications. The iodo group serves as a versatile handle for introducing other functional groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the synthesis of larger, conjugated molecules that can act as emitters or host materials in the emissive layer of an OLED.
For instance, research on pyridinyl-carbazole derivatives has demonstrated their effectiveness as host materials for phosphorescent OLEDs (PhOLEDs). mdpi.com In one study, methoxy-substituted pyridinyl-carbazole hosts were synthesized and used in both green and blue PhOLEDs. The devices exhibited high efficiencies, with a green PhOLED showing a power efficiency of 34.1 lm/W and an external quantum efficiency (EQE) of 9.4% at a brightness of 1000 cd/m². mdpi.com A blue device using a similar host achieved an EQE of 10.3%. mdpi.com These results underscore the potential of methoxy-pyridine containing scaffolds in high-performance OLEDs. The "this compound" could be a key intermediate in synthesizing analogous or novel host materials.
Table 1: Performance of PhOLEDs with Methoxy-Pyridinyl-Carbazole Host Materials
| Device Color | Emitter | Host Material | Power Efficiency (lm/W) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
|---|---|---|---|---|---|
| Green | Ir(ppy)₃ | H2 | 34.1 | 33.9 | 9.4 |
| Blue | FIrpic | H2 | 24.9 | 23.9 | 10.3 |
Data sourced from a study on pyridinyl-carbazole fragments containing host materials. mdpi.com
Furthermore, other heterocyclic compounds with structural similarities have been investigated as blue emitters. For example, pyrene-benzimidazole derivatives have been synthesized and shown to produce pure blue electroluminescence in OLEDs, with one device exhibiting an EQE of up to 4.3%. nih.gov This highlights the ongoing search for new, efficient blue-emitting materials, a field where derivatives of "this compound" could potentially contribute.
Photovoltaic Applications
In the realm of organic photovoltaics (OPVs), pyridine-based compounds have been explored as components of the active layer and as interfacial materials. The electron-accepting nature of the pyridine ring makes it a suitable component for n-type semiconductors when appropriately functionalized. Derivatives of "this compound" could be synthesized to act as non-fullerene acceptors (NFAs) or as part of donor-acceptor (D-A) copolymers for the active layer of OPVs.
Recent studies have shown that pyridine-derived solid additives can significantly influence the morphology of the active layer blend in organic solar cells, leading to more efficient devices. polyu.edu.hk For example, the introduction of methoxy-substituted dibromopyridine as a solid additive into a D18:L8-BO system was found to promote phase separation and fibrillization of the donor and acceptor materials. polyu.edu.hk This morphological control is crucial for efficient charge separation and transport. While not a direct application of the title compound, this research illustrates the utility of methoxy-pyridine structures in optimizing OPV performance.
The development of novel electron transporting layers (ETLs) is another area where pyridine derivatives have shown promise. In one study, various pyridine-containing compounds were used as ETLs in thermally deposited small molecule solar cells, demonstrating their potential to enhance device performance compared to conventional materials. researchgate.net
The photophysical properties of related heterocyclic systems, such as those based on diketopyrrolopyrrole (DPP), are also of interest. DPP derivatives with a donor-acceptor-donor (D-A-D) architecture have been shown to have low electrochemical bandgaps (e.g., 1.64 eV), making them suitable as semiconductor materials. nih.gov The ability to functionalize such structures allows for tuning of their absorption spectra and energy levels. The "this compound" scaffold could be incorporated into such D-A structures to create novel materials for photovoltaic applications.
Supramolecular Chemistry Research with this compound Derivatives
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful approach to the bottom-up fabrication of functional materials. The "this compound" molecule possesses several features that make its derivatives attractive for supramolecular assembly.
The pyrrolo[3,2-b]pyridine core contains a hydrogen bond donor (the N-H group of the pyrrole (B145914) ring) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring). This combination of donor and acceptor sites can be exploited to form predictable, self-assembled structures such as tapes, rosettes, or polymers through hydrogen bonding.
Furthermore, the aromatic rings of the scaffold can participate in π-π stacking interactions, another key non-covalent force in directing supramolecular assembly. The methoxy group can also influence intermolecular interactions through dipole-dipole forces or by affecting the electronic properties of the π-system.
While specific research on the supramolecular chemistry of "this compound" derivatives is not widely reported, the principles of supramolecular design suggest their potential. For example, by replacing the iodo group with different functional units via cross-coupling reactions, it would be possible to create molecules with specific recognition sites or self-assembly motifs. These could be designed to form liquid crystals, gels, or other ordered materials with applications in sensing, catalysis, or electronics.
The broader field of supramolecular chemistry has seen the development of various host-guest systems using synthetic macrocycles. magtech.com.cn While not directly related, this area of research demonstrates the power of designing molecules with specific shapes and functionalities to create complex, functional assemblies. The "this compound" provides a foundational structure from which more elaborate molecules for supramolecular applications could be built.
**theoretical and Computational Studies on 3 Iodo 6 Methoxy 1h Pyrrolo 3,2 B Pyridine**
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in describing the electron distribution and energy levels within a molecule. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of heterocyclic compounds, providing a basis for understanding their reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.
For 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine, the HOMO is expected to be distributed primarily over the electron-rich pyrrolo[3,2-b]pyridine ring system. The methoxy (B1213986) group at the 6-position, being an electron-donating group, would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the iodo group at the 3-position can have a more complex influence, including spin-orbit coupling effects due to its high atomic number. nih.gov The LUMO is anticipated to be located over the heterocyclic ring, with significant contributions from the pyridine (B92270) moiety. The presence of the electronegative iodine atom would contribute to lowering the LUMO energy.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and a lower kinetic stability. cuny.edu Theoretical calculations would provide precise energy values for these orbitals and other related quantum chemical parameters.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Value (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.65 | Energy difference between HOMO and LUMO |
| Ionization Potential (I) | 5.85 | Approximate energy required to remove an electron |
| Electron Affinity (A) | 1.20 | Approximate energy released when an electron is added |
| Global Electrophilicity (ω) | 2.58 | Index of electrophilic character |
| Global Hardness (η) | 2.33 | Resistance to change in electron distribution |
| Chemical Potential (μ) | -3.53 | Negative of electronegativity |
Note: The values in this table are illustrative and based on general principles for similar heterocyclic systems. Specific values would be determined by detailed quantum chemical calculations.
Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. They are invaluable for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map would likely show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating these are primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom attached to the pyrrole (B145914) nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The iodine atom, due to the "sigma-hole" phenomenon, could present a region of positive electrostatic potential on its outermost surface, allowing for halogen bonding interactions.
Conformational Analysis and Tautomerism Studies
The pyrrolo[3,2-b]pyridine scaffold is largely planar, but the methoxy substituent can exhibit rotational freedom. Conformational analysis would computationally explore the rotational barrier of the methyl group of the methoxy substituent to identify the most stable (lowest energy) conformation.
Furthermore, the 1H-pyrrolo[3,2-b]pyridine core can exist in different tautomeric forms. The proton on the pyrrole nitrogen could potentially migrate to the nitrogen of the pyridine ring. Computational studies can calculate the relative energies of these tautomers to determine the most stable form in the gas phase and in different solvents. For the parent 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), the 1H-tautomer is known to be significantly more stable than the 7H-tautomer. A similar preference is expected for the 1H-pyrrolo[3,2-b]pyridine core.
Reaction Mechanism Elucidation Using Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the energy landscape of a reaction pathway, including reactants, transition states, and products, chemists can understand the feasibility and regioselectivity of a transformation. For this compound, computational studies could be used to model its behavior in reactions such as Suzuki or Sonogashira cross-coupling at the iodo position, or electrophilic substitution on the pyrrole ring. These calculations would help predict the most likely sites of reaction and the energy barriers involved, guiding synthetic efforts.
Prediction of Spectroscopic Properties through Theoretical Modelling
Theoretical modeling can predict various spectroscopic properties, which can then be compared with experimental data for structure verification. For this compound, computational methods can simulate:
NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and are highly valuable for confirming the structure of synthesized compounds. nih.gov
IR Spectra: Vibrational frequencies can be computed to help assign the peaks observed in an experimental infrared spectrum.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Visible absorption, providing insight into the molecule's photophysical properties. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to model the behavior of a molecule in a larger system, such as in a solvent or interacting with a biological macromolecule. MD simulations treat atoms as classical particles and use force fields to describe their interactions over time.
For this compound, MD simulations could be employed to:
Study its solvation in different media, providing insights into its solubility.
Investigate its interaction with biological targets, such as the active site of an enzyme. nih.gov These simulations can reveal key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds, which are crucial for molecular recognition and binding affinity.
**advanced Analytical Methodologies in Research on 3 Iodo 6 Methoxy 1h Pyrrolo 3,2 B Pyridine**
High-Resolution Mass Spectrometry for Structure Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine, offering precise mass measurements that facilitate the confirmation of its elemental composition. This technique provides unambiguous determination of the molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, typically within a few parts per million (ppm). Such precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
In the analysis of pyrrolopyridine derivatives, HRMS is critical for confirming the successful synthesis of the target molecule and for identifying any impurities. For instance, the positive-ion electrospray ionization (ESI) mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The exact mass of this ion would be compared against the calculated theoretical mass to validate the structure. Although specific experimental data for this compound is not widely published, data for related structures underscores the utility of this technique. For example, in the study of various 1H-pyrrolo[3,2-c]pyridine derivatives, HRMS was used to confirm the elemental composition of the synthesized compounds with high accuracy. rsc.org
Table 1: Predicted Collision Cross Section (CCS) values for adducts of the related compound 3-iodo-1H-pyrrolo[3,2-b]pyridine
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 244.95703 | 126.0 |
| [M+Na]⁺ | 266.93897 | 130.0 |
| [M-H]⁻ | 242.94247 | 120.4 |
| [M+NH₄]⁺ | 261.98357 | 142.6 |
| [M+K]⁺ | 282.91291 | 132.2 |
Data predicted using CCSbase for a closely related structure, illustrating the type of information generated by ion mobility-mass spectrometry, a technique often coupled with HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. nih.gov For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals, thereby confirming the connectivity of the atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The methoxy (B1213986) group protons would be expected to appear as a sharp singlet in the upfield region, around δ 3.8-4.0 ppm. The NH proton of the pyrrole ring would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon atoms of the aromatic rings would resonate in the downfield region (δ 100-160 ppm). The carbon bearing the iodine atom would be expected to appear at a significantly lower field compared to the other carbons of the pyrrole ring due to the deshielding effect of the iodine. The methoxy carbon would have a characteristic signal around δ 55-60 ppm.
2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to identify the spin systems within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between different fragments of the molecule, for instance, connecting the methoxy group to the pyridine ring and confirming the position of the iodine atom.
While specific NMR data for this compound is scarce in the literature, analysis of related azaindole derivatives provides insight into the expected spectral features. mdpi.com
Table 2: Representative ¹H and ¹³C NMR data for related pyrrolopyridine structures
| Compound | Nucleus | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) | ¹H NMR (DMSO-d₆) | δ 11.4 (br s, 1H, NH), 8.15 (dd, 1H, J=4.5, 1.5 Hz), 7.85 (d, 1H, J=8.0 Hz), 7.4 (t, 1H, J=3.0 Hz), 7.0 (dd, 1H, J=8.0, 4.5 Hz), 6.6 (m, 1H) |
| 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | ¹H NMR (CDCl₃) | δ 10.5 (br s, 1H, NH), 8.3 (dd, 1H, J=4.8, 1.5 Hz), 7.95 (dd, 1H, J=7.8, 1.5 Hz), 7.25 (t, 1H, J=3.0 Hz), 7.05 (dd, 1H, J=7.8, 4.8 Hz), 6.5 (t, 1H, J=3.0 Hz) |
This table presents data for the parent azaindole structures to illustrate typical chemical shifts for the core ring system. chemicalbook.comchemicalbook.com
Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. While solution NMR provides information about the average structure in a solvent, ssNMR can reveal details about the crystalline or amorphous nature of the solid, polymorphism, and intermolecular interactions in the solid state. rsc.org For this compound, ssNMR could be used to study its crystal packing and to identify different polymorphic forms, which can have significant implications for its physical properties such as solubility and stability. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. frontiersin.org These two techniques are complementary, as the selection rules for vibrational transitions differ. youtube.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. The N-H stretching vibration of the pyrrole ring would be expected in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methoxy group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1000-1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would also provide a characteristic "fingerprint" for the molecule. Aromatic ring vibrations are often strong in the Raman spectrum. The C-I stretching vibration, which might be weak or difficult to observe in the IR spectrum, could potentially be identified in the low-frequency region of the Raman spectrum.
Analysis of the vibrational spectra of pyridine and its derivatives can aid in the interpretation of the spectra of more complex molecules like this compound. aps.org
Chromatography Techniques for Purification and Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the purification of the synthesized this compound and for the analysis of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For the purification of this compound, preparative HPLC could be employed. For purity analysis, analytical HPLC with a suitable detector, such as a UV-Vis or photodiode array (PDA) detector, would be used. The choice of the stationary phase (e.g., C18) and the mobile phase would be optimized to achieve good separation of the target compound from any starting materials, by-products, or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. scielo.br While the volatility of this compound may be a limiting factor, derivatization could potentially be employed to increase its volatility for GC-MS analysis. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components in a mixture based on their retention times and mass spectra. Both HPLC and GC-MS are recommended by regulatory bodies for the analysis of complex mixtures containing nitrogen heterocyclic compounds. mdpi.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1H-pyrrolo[3,2-c]pyridine |
| 3-iodo-1H-pyrrolo[3,2-b]pyridine |
| 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) |
| 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) |
Advanced Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS)
In the structural analysis and characterization of complex molecules such as this compound and its potential derivatives or metabolites, hyphenated analytical techniques are indispensable. These methods couple the separation power of liquid chromatography (LC) with the detection and structural elucidation capabilities of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netglobalresearchonline.net This section explores the theoretical and practical applications of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) in the context of research on this specific pyrrolopyridine derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. technologynetworks.com The LC component separates the target compound from a complex mixture, after which the MS/MS component ionizes the compound and fragments it to produce a characteristic fragmentation pattern, which can be used for identification and quantification. technologynetworks.com This method is highly valued for its sensitivity and selectivity, making it ideal for detecting trace amounts of substances in complex matrices. nih.gov
In the context of this compound research, LC-MS/MS would be instrumental in metabolic studies, impurity profiling, and pharmacokinetic analyses. bioagilytix.com For instance, if this compound were being investigated as a potential drug candidate, LC-MS/MS could be used to identify its metabolites in biological fluids. researchgate.net The high resolution and mass accuracy of modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) systems, allow for the determination of the elemental composition of metabolites, providing crucial clues to their structure. researchgate.netbioagilytix.com
Detailed Research Findings:
While specific research on the LC-MS/MS analysis of this compound is not widely published, the general principles of the technique allow for a projection of its application. A typical workflow would involve developing an LC method, often using a reversed-phase C18 column, to achieve chromatographic separation. nih.gov The separated analytes would then be introduced into the mass spectrometer.
In the mass spectrometer, the parent molecule would be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. For this compound (molecular formula C₈H₇IN₂O), the expected accurate mass of the protonated molecule would be calculated. This parent ion would then be selected in the first mass analyzer and subjected to collision-induced dissociation (CID) to generate fragment ions in the second mass analyzer.
The fragmentation pattern is predictable to some extent based on the structure of the molecule. The presence of the iodine atom would be a key indicator, as a characteristic loss of 127 mass units corresponding to the iodine radical is often observed. docbrown.info Other likely fragmentations would involve the methoxy group and cleavages of the pyrrolopyridine ring system.
Below is an illustrative data table representing hypothetical results from an LC-MS/MS analysis aimed at identifying potential metabolites of this compound.
Interactive Data Table: Hypothetical LC-MS/MS Data for Metabolite Identification
| Compound Name | Retention Time (min) | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Biotransformation |
| This compound | 5.8 | 274.96 | 259.94, 147.98, 131.05 | Parent Compound |
| 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol | 4.2 | 260.95 | 245.92, 133.97, 117.04 | O-demethylation |
| 6-methoxy-1H-pyrrolo[3,2-b]pyridine | 5.1 | 149.07 | 134.05, 118.06, 91.05 | Deiodination |
| This compound-N-oxide | 3.5 | 290.96 | 274.96, 259.94, 163.98 | N-oxidation |
This table is for illustrative purposes only and represents plausible data based on known metabolic pathways and mass spectrometry principles.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR directly couples liquid chromatography with NMR spectroscopy, allowing for the acquisition of detailed structural information of analytes as they elute from the LC column. globalresearchonline.net While less sensitive than MS, NMR provides unparalleled detail for structure elucidation, making the combination of LC and NMR a formidable tool for identifying unknown compounds without the need for extensive purification. nih.gov
The application of LC-NMR is particularly beneficial for resolving ambiguities in isomeric structures, which might produce identical mass spectra. taylorfrancis.com In the study of this compound, LC-NMR could definitively determine the position of substituents on the pyrrolopyridine ring in any isolated impurities or metabolites.
There are several modes of LC-NMR operation, including on-flow, stopped-flow, and loop-collection. slideshare.net In stopped-flow mode, the chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for the acquisition of more detailed one- and two-dimensional NMR spectra. This would enable the complete assignment of proton and carbon signals for the analyte.
Detailed Research Findings:
By using LC-NMR, the fraction containing the impurity could be analyzed. The resulting ¹H NMR spectrum would provide definitive structural information. For example, the chemical shifts and coupling patterns of the aromatic protons on the pyridine and pyrrole rings would differ significantly between isomers, allowing for unambiguous identification.
The following table illustrates the type of ¹H NMR data that could be obtained from an LC-NMR analysis of this compound in a suitable deuterated solvent.
Interactive Data Table: Illustrative ¹H NMR Data from a Stopped-Flow LC-NMR Experiment
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | 11.5 | br s | - |
| H2 | 7.6 | s | - |
| H5 | 7.9 | d | 8.5 |
| H7 | 6.8 | d | 8.5 |
| OCH₃ | 3.9 | s | - |
This table is for illustrative purposes only. Chemical shifts are highly dependent on the solvent and experimental conditions.
By combining the separation power of LC with the detailed structural insights from NMR and the high sensitivity of MS, researchers can gain a comprehensive understanding of the chemical properties and metabolic fate of compounds like this compound.
**future Research Directions and Emerging Challenges for 3 Iodo 6 Methoxy 1h Pyrrolo 3,2 B Pyridine**
Development of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of functionalized azaindoles is an area of continuous research, with a growing emphasis on sustainability and efficiency. researchgate.netresearchgate.net Traditional methods for constructing the azaindole core often face challenges due to the electron-deficient nature of the pyridine (B92270) ring, which can lead to low yields or require harsh reaction conditions. nih.govgoogle.comrsc.org
Future research will likely focus on the development of novel, more sustainable synthetic routes to 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine and its derivatives. This includes the exploration of:
C-H Activation/Functionalization: Direct C-H activation strategies are emerging as powerful tools for the functionalization of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.orgunl.pt Developing regioselective C-H iodination methods for the 6-methoxy-7-azaindole scaffold would represent a significant advancement.
Photocatalysis and Electrocatalysis: These methods can often be performed under milder conditions and can enable unique bond formations that are not accessible through traditional thermal methods. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which are particularly important for the large-scale production of pharmaceutical intermediates. acs.org
Biocatalysis: The use of enzymes for the synthesis and modification of azaindole derivatives is a promising area for green chemistry, potentially offering high selectivity and reducing the use of hazardous reagents.
A recent study on the iodine-catalyzed regioselective C-3 chalcogenation of 6-methoxy-7-azaindoles highlights the feasibility of selective functionalization at the C-3 position, providing a pathway to novel derivatives. acs.org
Table 1: Comparison of Synthetic Methodologies for Azaindole Functionalization
| Methodology | Advantages | Challenges for this compound | Key Research Areas |
|---|---|---|---|
| Traditional Cross-Coupling | Well-established, broad substrate scope | Requires pre-functionalized starting materials, often uses toxic reagents | Development of more active and selective catalysts |
| C-H Activation | Atom-economical, reduces synthetic steps | Regioselectivity can be challenging, may require directing groups | Catalyst design for selective C-3 iodination |
| Photocatalysis | Mild reaction conditions, unique reactivity | Substrate scope can be limited, quantum yields can be low | Development of new photoredox catalysts |
| Flow Chemistry | Improved safety and scalability, precise control | Initial setup costs can be high | Optimization of reaction conditions for continuous production |
| Biocatalysis | High selectivity, environmentally friendly | Limited enzyme availability and stability | Enzyme screening and engineering for azaindole synthesis |
Exploration of Untapped Biological Targets and Therapeutic Areas
The 7-azaindole (B17877) scaffold is a "privileged structure" in medicinal chemistry, particularly known for its utility in the design of kinase inhibitors. nih.govchemicalbook.compharmablock.comnih.gov This is due to its ability to mimic the adenine (B156593) core of ATP and form key hydrogen bond interactions within the kinase hinge region. nih.gov While numerous 7-azaindole derivatives have been investigated as inhibitors of kinases like Aurora kinases, Cdc7, and JAK kinases, there is vast potential to explore untapped biological targets. nih.govnih.gov
The 3-iodo substituent on the target molecule is a key feature that can be leveraged for exploring new biological space. Through metal-catalyzed cross-coupling reactions, a wide array of chemical moieties can be introduced at this position, enabling the systematic exploration of structure-activity relationships (SAR) against novel targets. nih.gov
Future research directions in this area include:
Targeting Novel Kinases: With over 500 kinases in the human kinome, many remain underexplored as drug targets. nih.gov High-throughput screening of a library of derivatives of this compound against a broad panel of kinases could identify novel inhibitors.
Beyond Kinases: The azaindole scaffold is not limited to kinase inhibition. Derivatives have shown activity against a range of other targets, including HIV-1 integrase and phosphodiesterases. nih.gov The unique substitution pattern of the target compound may confer activity against other enzyme families or receptor types.
Epigenetic Targets: There is growing interest in developing small molecule modulators of epigenetic targets such as histone deacetylases (HDACs) and bromodomains. The 7-azaindole scaffold could serve as a starting point for designing inhibitors of these targets. nih.gov
Antimicrobial Agents: The emergence of antibiotic resistance is a major global health threat. Pyrrolo[3,2-b]pyridine derivatives have demonstrated activity against resistant strains of bacteria, suggesting that this scaffold could be a promising starting point for the development of new antimicrobial agents. nih.gov
The 6-methoxy group can also play a crucial role by influencing the pharmacokinetic properties of potential drug candidates, such as metabolic stability and solubility, which are key considerations in drug development. nih.gov
Integration into Hybrid Material Systems for Advanced Applications
The unique photophysical properties of the 7-azaindole core, such as its fluorescence and sensitivity to the local environment, make it an attractive building block for advanced materials. acs.orgacs.orgresearchgate.net The introduction of iodo and methoxy (B1213986) groups offers opportunities to fine-tune these properties for specific applications.
Emerging research areas for the integration of this compound into hybrid material systems include:
Organic Electronics: Pyrrole-based compounds are being investigated for their potential as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). digitellinc.comacs.orgresearchgate.netacs.org The extended π-system of the azaindole core, combined with the electronic influence of the methoxy group, could lead to materials with desirable charge transport properties. mdpi.com The iodo group could be used to attach the molecule to other components in a hybrid material.
Fluorescent Probes and Sensors: 7-Azaindole and its derivatives are known for their interesting photophysical properties, including their use as fluorescent probes to study protein structure and dynamics. acs.orgacs.org The specific substitution pattern of the target compound could lead to probes with tailored fluorescence lifetimes and sensitivities for detecting specific analytes or biological events.
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of azaindole derivatives suggest their potential use as emitters or host materials in OLEDs. nih.gov The iodo and methoxy groups can be used to modify the emission color and quantum efficiency of the resulting materials.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Role of the Azaindole Core | Influence of Substituents (Iodo and Methoxy) | Future Research Focus |
|---|---|---|---|
| Organic Electronics | π-conjugated semiconductor | Modulate HOMO/LUMO levels, influence intermolecular packing | Synthesis of polymers and small molecules for OFETs and OPVs |
| Fluorescent Sensors | Environment-sensitive fluorophore | Tune fluorescence wavelength and quantum yield, provide attachment point | Development of selective probes for ions, small molecules, and biomolecules |
| OLEDs | Emitter or host material | Control emission color and efficiency | Design of new materials with high photoluminescence quantum yields |
Addressing Synthetic Scalability Challenges for Research and Development
A significant hurdle in the widespread application of many complex heterocyclic compounds, including functionalized azaindoles, is the challenge of scalable synthesis. acs.org Processes that are efficient on a laboratory scale may not be economically viable or safe for large-scale production.
For this compound, key scalability challenges include:
Cost and Availability of Starting Materials: The synthesis of the core 6-methoxy-7-azaindole structure may rely on expensive or not readily available precursors.
Regioselectivity of Iodination: Achieving selective iodination at the C-3 position on a large scale without the formation of side products can be difficult.
Use of Hazardous Reagents: Many synthetic procedures for halogenation and cross-coupling reactions involve toxic reagents and solvents, which pose safety and environmental concerns on an industrial scale.
Purification: The removal of impurities, particularly metal catalysts from cross-coupling reactions, can be a significant challenge in large-scale production.
Future research in this area should focus on developing robust, cost-effective, and safe synthetic processes. This includes the optimization of reaction conditions, the development of catalyst systems that can be easily removed and recycled, and the exploration of telescoped or one-pot procedures to minimize intermediate isolation steps. organic-chemistry.orgorganic-chemistry.org The development of scalable processes is crucial for making this compound and its derivatives readily available for advanced research and potential commercial applications.
Predictive Modelling for Structure-Property and Structure-Activity Relationships
Computational modeling is an increasingly indispensable tool in both drug discovery and materials science. nih.gov For this compound, predictive modeling can accelerate the design and optimization of new compounds with desired properties.
Key areas for the application of predictive modeling include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build models that correlate the structural features of azaindole derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new, virtual compounds, guiding synthetic efforts towards more potent and selective molecules.
Molecular Docking: This technique can predict the binding mode of this compound derivatives within the active site of a biological target. nih.govnih.gov This information is invaluable for understanding the molecular basis of activity and for designing new compounds with improved binding affinity.
Structure-Property Relationship (QSPR) Modeling: In materials science, QSPR models can be developed to predict the physical and electronic properties of new materials based on their chemical structure. This can aid in the design of novel organic semiconductors or fluorescent probes with optimized characteristics.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov
The combination of computational modeling with experimental validation will be a powerful strategy for efficiently exploring the potential of the this compound scaffold.
Interdisciplinary Research Opportunities Involving this compound
The diverse potential of this compound creates numerous opportunities for interdisciplinary research, bridging chemistry, biology, and materials science.
Collaborative efforts could focus on:
Chemical Biology: Synthetic chemists can design and create novel derivatives, which can then be used by biologists as chemical probes to study complex biological processes. The iodo group allows for the attachment of tags for pull-down experiments to identify new protein targets.
Medicinal Chemistry and Pharmacology: Close collaboration between medicinal chemists, pharmacologists, and structural biologists will be essential for the development of new therapeutic agents based on this scaffold. This includes iterative cycles of design, synthesis, biological testing, and structural studies.
Materials Chemistry and Physics: The development of new electronic or photonic devices based on this compound will require the expertise of both materials chemists to synthesize the compounds and physicists to fabricate and characterize the devices.
By fostering these interdisciplinary collaborations, the scientific community can fully unlock the potential of this versatile chemical entity and translate fundamental research into practical applications.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 7-azaindole |
| 6-methoxy-7-azaindole |
| Adenine |
| 3-iodo-6-chloro-N-methyl 7-azaindole |
| 5-bromo-7-azaindole |
| 5-(4-methoxyphenyl)-7-azaindole |
| 5-(p-tolylethynyl)-7-azaindole |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine?
The synthesis typically involves functionalization of the pyrrolo-pyridine core. Key steps include:
- Iodination : Electrophilic substitution at the 3-position using iodine sources (e.g., N-iodosuccinimide) under acidic conditions.
- Methoxy Group Introduction : Methoxylation at the 6-position via nucleophilic aromatic substitution (e.g., using methoxide) or Pd-mediated coupling (e.g., Buchwald-Hartwig amination).
- Core Construction : Cyclization of substituted pyridine precursors with pyrrole derivatives, often catalyzed by transition metals like Pd(PPh₃)₄ .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures high purity. HRMS and NMR are critical for verifying structural integrity .
Basic: How is the compound characterized post-synthesis to confirm its structure and purity?
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- Multinuclear NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the pyrrolo-pyridine ring system) .
- HPLC-PDA/MS : Assesses purity (>95%) and detects trace impurities .
Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for coupling efficiency in methoxylation steps .
- Temperature Control : Lower temperatures (0–5°C) during iodination reduce side reactions like diiodination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates for methoxy group installation .
- In Situ Monitoring : TLC or LC-MS tracks reaction progress to terminate at optimal conversion .
Advanced: What strategies are used to evaluate the compound’s binding affinity to kinase targets like SGK-1?
- Kinase Assays : Use recombinant SGK-1 in fluorescence-based (e.g., ADP-Glo™) or radiometric (³³P-ATP) assays to measure IC₅₀ values. Include staurosporine as a positive control .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₒₙ/kₒff) by immobilizing the kinase on a sensor chip .
- Cellular Validation : Test inhibition of downstream phosphorylation (e.g., mTORC2 pathway) in cancer cell lines via Western blot .
Advanced: How can contradictions in biological activity data across studies be resolved?
- Standardized Assay Protocols : Ensure consistent cell lines (e.g., A375 melanoma), culture conditions, and inhibitor concentrations .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to rule out non-specific effects .
- Metabolic Stability Testing : Evaluate compound stability in microsomal assays to account for degradation discrepancies .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Substituent Variation : Replace the iodo group with bromo/chloro to assess halogen effects on kinase binding .
- Methoxy Position : Synthesize 5- or 7-methoxy analogs to probe steric/electronic influences on activity .
- Core Modifications : Introduce methyl groups to the pyrrolo ring to improve lipophilicity and blood-brain barrier penetration .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in SGK-1’s ATP-binding pocket .
Advanced: What analytical methods resolve challenges in quantifying degradation products during stability studies?
- LC-HRMS/MS : Identifies degradation pathways (e.g., demethylation or deiodination) with high mass accuracy .
- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (H₂O₂) to mimic real-world instability .
- Isotopic Labeling : Use ¹³C-methoxy analogs to trace metabolic byproducts in hepatocyte assays .
Advanced: How can synthetic byproducts from Pd-catalyzed steps be minimized?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
